
Lomerizine hydrochloride
Descripción general
Descripción
Lomerizine hydrochloride is a diphenylpiperazine class compound that functions as a calcium channel blocker. It is primarily used for the prophylactic treatment of migraines and has shown potential in treating glaucoma and optic nerve injuries .
Métodos De Preparación
The synthesis of lomerizine hydrochloride involves the reaction of bis(4-fluorophenyl)methanol with 2,3,4-trimethoxybenzyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with piperazine to yield lomerizine. The final step involves converting lomerizine to its hydrochloride salt .
Análisis De Reacciones Químicas
Lomerizine hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Neurological Applications
- Migraine Prophylaxis : Lomerizine is clinically approved for migraine prevention in Japan. Its efficacy has been demonstrated with success rates ranging from 47% to 71% in reducing migraine frequency .
- Stroke Prevention : A clinical trial involving patients with cerebral autosomal dominant arteriopathy with subcortical infarcts and leukoencephalopathy (CADASIL) indicated that lomerizine may reduce the incidence of strokes. The incidence rate ratio was 0.46 for all patients, suggesting a trend towards significance in preventing secondary strokes .
- Neuroprotection : Studies have shown lomerizine's potential to protect against retinal damage and reduce neuroinflammatory responses associated with neurodegenerative diseases .
Oncological Applications
- Colorectal Cancer : Research indicates that lomerizine can inhibit cell proliferation and induce protective autophagy in colorectal cancer cells through the PI3K/Akt/mTOR signaling pathway . This suggests a potential role for lomerizine as an adjunctive therapy in cancer treatment.
Ocular Applications
- Glaucoma and Optic Nerve Injury : Lomerizine is being investigated for its effects on ocular circulation, which may benefit conditions like glaucoma and optic nerve injuries due to its ability to enhance blood flow .
Case Study 1: Reversible Cerebral Vasoconstriction Syndrome
A case study reported a 67-year-old woman with ischemic stroke due to reversible cerebral vasoconstriction syndrome treated with low-dose cilostazol and lomerizine. Following treatment, she showed functional improvement and recovery of vasoconstriction within 12 weeks, indicating lomerizine's potential in managing this condition .
Case Study 2: CADASIL Patient Study
In a multicenter trial involving CADASIL patients, those treated with lomerizine showed a significant reduction in symptomatic strokes compared to their pre-treatment period. The results from subgroup analyses indicated an even more pronounced effect among patients with prior stroke episodes .
Summary of Clinical Findings
Mecanismo De Acción
Lomerizine hydrochloride exerts its effects primarily by blocking voltage-dependent calcium channels. This action prevents the influx of calcium ions, which is crucial in various cellular processes. It also antagonizes the 5HT2A receptor, inhibiting serotonin-induced contraction of blood vessels, which is believed to contribute to its antimigraine effects . Additionally, it has been shown to increase circulation in the optic nerve head, providing neuroprotective effects .
Comparación Con Compuestos Similares
Lomerizine hydrochloride is unique among calcium channel blockers due to its selective central nervous system effects and its dual action on both L-type and T-type calcium channels. Similar compounds include:
Flunarizine: Another diphenylpiperazine calcium channel blocker used for migraine prophylaxis.
Cinnarizine: Used for the treatment of vertigo and motion sickness.
Nimodipine: Primarily used to treat subarachnoid hemorrhage by preventing cerebral vasospasm
Q & A
Basic Research Questions
Q. What is the pharmacological mechanism of action of lomerizine hydrochloride in neuronal protection?
this compound acts as a dual antagonist of L- and T-type voltage-gated calcium channels, modulating intracellular calcium influx. This mechanism is critical for mitigating glutamate-induced excitotoxicity in neuronal cells. Experimental studies in rat retinal neurons demonstrated neuroprotective effects at concentrations of 0.1–1 μM, significantly reducing NMDA- and kainate-induced cytotoxicity . Researchers should validate calcium flux using patch-clamp electrophysiology or fluorescent calcium indicators (e.g., Fura-2) to confirm target engagement.
Q. What analytical methods are recommended for quantifying this compound and its impurities in pharmaceutical formulations?
A validated HPLC method using a Diamonsil-ODS column (250 mm × 4.6 mm, 5 μm) with an isocratic mobile phase (acetonitrile:0.001 mol·L⁻¹ SDS = 60:40) at 225 nm detection provides robust separation of this compound and related substances. Linearity is confirmed between 17.04–153.40 μg·mL⁻¹ (r = 1.000), with a recovery rate of 99.8% (RSD = 1.12%) . Researchers should ensure column temperature stability (35°C) and avoid mobile phase pH deviations >±0.2 to prevent retention time shifts.
Advanced Research Questions
Q. How can experimental design address contradictions in neuroprotective efficacy across in vitro and in vivo models?
Discrepancies in neuroprotection outcomes (e.g., glutamate toxicity reduction in vitro vs. limited clinical efficacy in migraine trials) may arise from differences in bioavailability, species-specific calcium channel isoforms, or dosing regimens. For example, in vitro studies used 1 μM lomerizine , while clinical trials administered 5–10 mg/day orally . To resolve contradictions:
- Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with target engagement.
- Use genetically modified models (e.g., Cav3.2 T-channel knockouts) to isolate pathway-specific effects.
- Incorporate biomarkers like CSF glutamate levels or calcium imaging in translational studies.
Q. What methodological considerations are critical for optimizing this compound’s use in migraine prophylaxis studies?
Key parameters include:
- Endpoint selection : Use headache frequency, duration, and composite scores (validated in trials with 96% efficacy vs. placebo) .
- Confounding factors : Control for vasoactive drug interactions (e.g., triptans) and comorbidities like hypertension .
- Dose escalation : Monitor adverse events (e.g., dizziness, hypotension) through adaptive trial designs.
- Blinding : Use matched placebo capsules to mitigate bias in subjective symptom reporting.
Q. How can researchers improve the reproducibility of this compound’s neuroprotective effects in preclinical models?
- Standardize in vitro models : Use primary rat retinal neurons with strict glutamate exposure protocols (e.g., 100 μM for 24 hours) .
- Control solvent effects : Lomerizine’s solubility in DMSO requires vehicle controls (≤0.1% v/v) to avoid confounding cytotoxicity.
- Validate target specificity : Combine calcium channel blockers (e.g., nifedipine for L-type, mibefradil for T-type) to dissect mechanistic contributions.
- Replicate storage conditions : Store lyophilized powder at -20°C and reconstituted solutions at -80°C to prevent degradation .
Q. Data Interpretation and Contradictions
Q. How should researchers interpret conflicting data on lomerizine’s efficacy in cerebral vasospasm models?
While lomerizine shows promise in reducing retinal neurotoxicity , limited efficacy in cerebral vasospasm may reflect poor blood-brain barrier (BBB) penetration. To address this:
- Measure brain-to-plasma ratios in rodent models using LC-MS/MS.
- Explore formulations with enhanced BBB permeability (e.g., nanoparticle encapsulation).
- Compare outcomes with structurally related calcium channel blockers (e.g., cilostazol) used in similar pathologies .
Q. What are the implications of this compound’s dual L-/T-type calcium channel blockade for experimental outcomes?
Dual inhibition complicates mechanistic studies, as T-type channels regulate neuronal bursting, while L-type channels mediate sustained calcium entry. Strategies include:
- Selective channel silencing : Use siRNA or CRISPR-Cas9 to knock down Cav1 (L-type) or Cav3 (T-type) subunits.
- Functional assays : Employ high-throughput fluorometric assays (e.g., FLIPR) with channel-specific agonists/antagonists.
- In vivo electrophysiology : Record thalamocortical oscillations (T-type-dependent) and vascular smooth muscle contractions (L-type-dependent) .
Q. Methodological Resources
Propiedades
Número CAS |
101477-54-7 |
---|---|
Fórmula molecular |
C27H31ClF2N2O3 |
Peso molecular |
505.0 g/mol |
Nombre IUPAC |
1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C27H30F2N2O3.ClH/c1-32-24-13-8-21(26(33-2)27(24)34-3)18-30-14-16-31(17-15-30)25(19-4-9-22(28)10-5-19)20-6-11-23(29)12-7-20;/h4-13,25H,14-18H2,1-3H3;1H |
Clave InChI |
VCBYMCBOMLUKOO-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC)OC.Cl.Cl |
SMILES canónico |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC)OC.Cl |
Apariencia |
Solid powder |
Key on ui other cas no. |
101477-54-7 |
Pictogramas |
Irritant; Environmental Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1-(bis(4-fluorophenyl)methyl)-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride KB 2796 KB-2796 lomerizine lomerizine dihydrochloride |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.